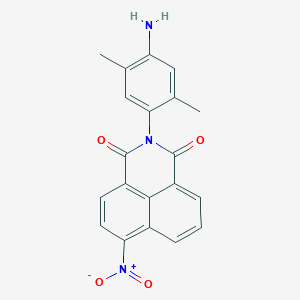

4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-nitro-N-(4-amino-2,5-dimethylphenyl)-1,8-naphthalimide, also known as NDPI, is a fluorescent dye that has been widely used in scientific research due to its unique properties. This compound is synthesized through a multi-step process, and its synthesis method will be discussed in detail in NDPI has been found to have a wide range of applications in scientific research, particularly in the field of bioimaging. This paper will explore the various scientific research applications of NDPI, its mechanism of action, and its biochemical and physiological effects. Additionally, the advantages and limitations of using NDPI in lab experiments will be discussed, and a list of future directions for research will be provided.

Aplicaciones Científicas De Investigación

Photophysical and Biological Properties

- Synthesis and Characterization : 4-Amino-N-substituted-1,8-naphthalimide and 4-allylamino-N-substituted-1,8-naphthalimide derivatives, including those derived from 4-nitro-1,8-naphthalimide, have been synthesized and characterized. These compounds exhibit fluorescent emission upon irradiation and possess biological properties due to the presence of the sulfonamide group. The absorption and emission wavelengths of these compounds vary with different substitutions at specific positions on the naphthalimide ring (Shaki et al., 2016).

- Ultrasound-Assisted Synthesis : The ultrasound-assisted synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives is a notable method, offering faster reaction times and higher yields compared to traditional methods (Rouhani et al., 2014).

DNA Binding and Photocleaving Agents

- Ruthenium(II)-Based Conjugates : Ruthenium(II) polypyridyl 4-nitro- and 4-amino-1,8-naphthalimide conjugates have been synthesized for DNA binding. These compounds demonstrate water solubility, distinctive photophysical properties, and the ability to cleave DNA efficiently. They also show photoactivated cytotoxicity in cells upon irradiation (Elmes et al., 2020).

Fluorescent Probes and Sensors

- Spectral and Structural Properties : 4-Aryl(alkyl)amino-3-nitro-1,8-naphthalimides have substituent and solvent-dependent absorbances, influenced by the steric volume and character of substituents. These compounds exhibit strong NH acidity and high sensitivity to solvents and bases (Stoyanov et al., 2012).

- Selective Fluorometric Sensing of Hg2+ : Novel derivatives of 4-amino-1,8-naphthalimide have been developed as fluorescent probes for mercury detection in aqueous solutions, demonstrating high sensitivity and selectivity (Panchenko et al., 2018).

Miscellaneous Applications

- Micellar Catalysis : The nitro group nucleophilic substitution in 4-nitro-N-alkyl-1,8-naphthalimides by cysteine derivatives is significantly accelerated by micelles, highlighting its potential for analytical applications, such as detecting SH-containing compounds (Martins et al., 2020).

- Microwave-Assisted Synthesis : Microwave-assisted reactions of 1,8-naphthalic anhydride derivatives with primary amines have been developed, leading to the synthesis of 1,8-naphthalimides with significant free radical scavenging properties (Zhang et al., 2011).

Propiedades

IUPAC Name |

2-(4-amino-2,5-dimethylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-10-9-17(11(2)8-15(10)21)22-19(24)13-5-3-4-12-16(23(26)27)7-6-14(18(12)13)20(22)25/h3-9H,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQPCICZOPIJRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

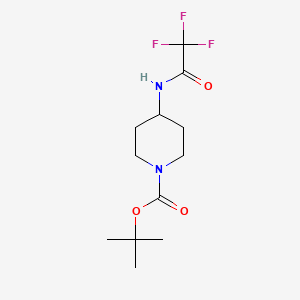

![N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide](/img/structure/B2358751.png)

![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)

![Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2358758.png)

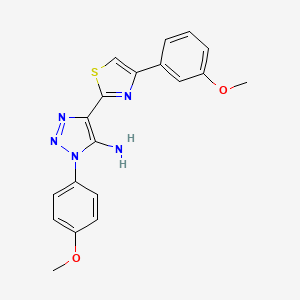

![3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2358759.png)

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2358765.png)

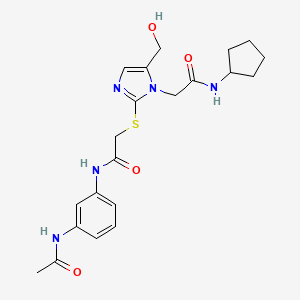

![2-benzamido-N-(4-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358766.png)

![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2358768.png)